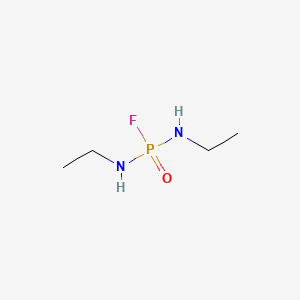
Di-(ethylamino)fluorophosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(ethylamino)fluorophosphine oxide is a compound that belongs to the class of aminophosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom (forming a phosphine oxide group) and an amino group. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-(ethylamino)fluorophosphine oxide typically involves the reaction of a phosphine precursor with an oxidizing agent. One common method is the oxidation of di-(ethylamino)phosphine with a suitable oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts may also be employed to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
Di-(ethylamino)fluorophosphine oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Higher oxidation state phosphine oxides.
Reduction Products: Di-(ethylamino)phosphine.
Substitution Products: Compounds with substituted amino or fluorine groups.
Aplicaciones Científicas De Investigación
Di-(ethylamino)fluorophosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of di-(ethylamino)fluorophosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, the presence of the phosphine oxide group allows for interactions with various biological molecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Di-(methylamino)fluorophosphine oxide
- Di-(propylamino)fluorophosphine oxide
- Di-(butylamino)fluorophosphine oxide
Uniqueness
Di-(ethylamino)fluorophosphine oxide is unique due to its specific combination of ethylamino and fluorophosphine oxide groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Compared to similar compounds, this compound may exhibit different reactivity and binding characteristics, offering unique advantages in certain applications.
Propiedades
Número CAS |
7761-52-6 |
|---|---|
Fórmula molecular |
C4H12FN2OP |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
N-[ethylamino(fluoro)phosphoryl]ethanamine |
InChI |
InChI=1S/C4H12FN2OP/c1-3-6-9(5,8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) |
Clave InChI |
SXHZRVNUGLQVRQ-UHFFFAOYSA-N |
SMILES canónico |
CCNP(=O)(NCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



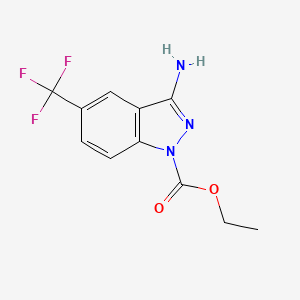
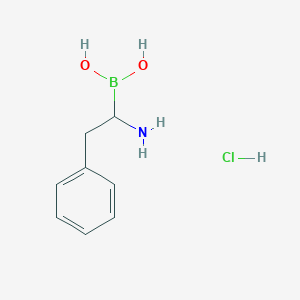
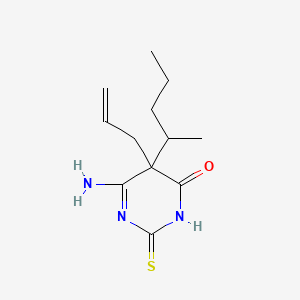
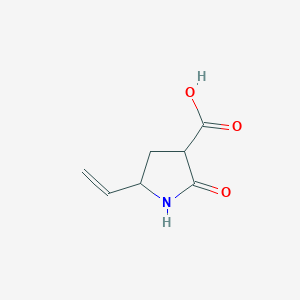
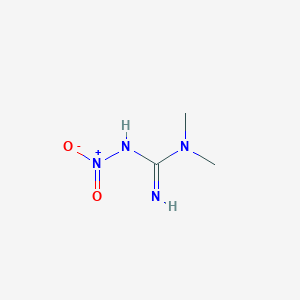

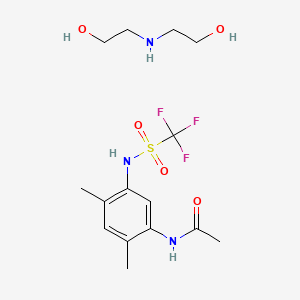
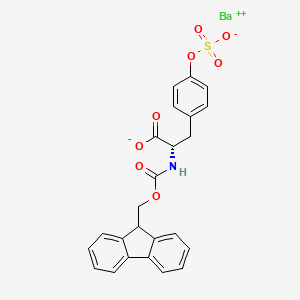
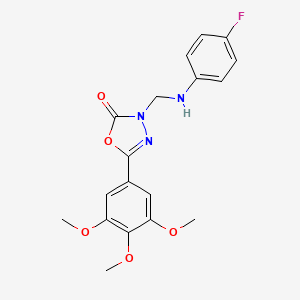

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
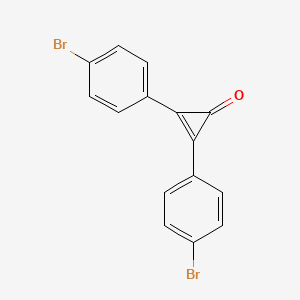
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
